2-Fluoro-6-hydroxy-3-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO4 It is a derivative of benzoic acid, characterized by the presence of fluorine, hydroxyl, and methoxy groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-hydroxy-3-methoxybenzoic acid typically involves the introduction of fluorine, hydroxyl, and methoxy groups onto a benzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as fluorine gas or a fluorine-containing compound. The hydroxyl and methoxy groups can be introduced through hydroxylation and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes:
Fluorination: Introduction of the fluorine atom onto the benzene ring.
Hydroxylation: Addition of the hydroxyl group.
Methylation: Introduction of the methoxy group.
These steps are carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-6-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of 2-fluoro-6-methoxybenzaldehyde.
Reduction: Formation of 2-fluoro-6-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-hydroxy-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-hydroxy-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially altering their function. The hydroxyl and methoxy groups can also contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-6-methoxybenzoic acid
- 2-Hydroxy-3-methoxybenzoic acid
- 2-Fluoro-6-hydroxybenzoic acid
Comparison:
- 2-Fluoro-6-methoxybenzoic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
- 2-Hydroxy-3-methoxybenzoic acid: Lacks the fluorine atom, which can influence its chemical properties and interactions.
- 2-Fluoro-6-hydroxybenzoic acid: Lacks the methoxy group, which can impact its solubility and reactivity.
2-Fluoro-6-hydroxy-3-methoxybenzoic acid is unique due to the combination of fluorine, hydroxyl, and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7FO4 |
---|---|
Molekulargewicht |
186.14 g/mol |
IUPAC-Name |
2-fluoro-6-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H7FO4/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI-Schlüssel |
ADLBLCIKYRQFFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.